Cas no 102783-19-7 (4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT)
4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT Chemical and Physical Properties
Names and Identifiers
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- 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT
- 4-6-DIAMINO-2-HYDROXY-PYRIMIDINEHEMISULF ATE CRYSTA
- 6-Aminocytosine hemisulfate salt
- Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
- DTXSID20745542
- 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt
- 102783-19-7
- 4,6-diaminopyrimidin-2(1H)-one hemisulfate
- 4,6-diamino-1H-pyrimidin-2-one;sulfuric acid
- J-000787
-
- Inchi: 1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
- InChI Key: ZLSLDSHQBJEJBG-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.O=C1N=C(C=C(N)N1)N.O=C1N=C(C=C(N)N1)N
Computed Properties
- Exact Mass: 350.07570137g/mol
- Monoisotopic Mass: 350.07570137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 286
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 270Ų
Experimental Properties
- PSA: 280.54000
- LogP: 0.14380
4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-214289-1g |
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt, |
102783-19-7 | 1g |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214289-1 g |
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt, |
102783-19-7 | 1g |
¥1,504.00 | 2023-07-11 |
4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT
4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT (CAS No. 102783-19-7): Properties, Applications, and Market Insights
4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT (CAS No. 102783-19-7) is a specialized chemical compound with significant relevance in pharmaceutical and biochemical research. This hemisulfate salt derivative of 4,6-diamino-2-hydroxypyrimidine is widely recognized for its unique properties and applications in drug development and molecular biology. The compound's pyrimidine backbone makes it a valuable building block in the synthesis of nucleoside analogs and other bioactive molecules.
The molecular structure of 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT features a pyrimidine ring substituted with two amino groups at positions 4 and 6, and a hydroxyl group at position 2. The hemisulfate salt form enhances its stability and solubility, making it particularly useful in aqueous solutions. Researchers often utilize this compound in studies related to nucleic acid chemistry, enzyme inhibition, and medicinal chemistry applications.
Recent advancements in antiviral drug development have brought increased attention to pyrimidine derivatives like 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT. The compound's structural similarity to natural pyrimidines allows it to serve as a potential scaffold for designing nucleoside reverse transcriptase inhibitors (NRTIs) and other therapeutic agents. Its hemisulfate salt form offers improved bioavailability compared to the free base, making it particularly valuable in pharmaceutical formulations.
In biochemical research, 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT (CAS 102783-19-7) serves as an important intermediate for synthesizing more complex heterocyclic compounds. The presence of both amino and hydroxyl groups on the pyrimidine ring provides multiple sites for chemical modification, enabling the creation of diverse molecular architectures. This versatility has made the compound particularly valuable in combinatorial chemistry approaches to drug discovery.
The global market for specialty pyrimidine derivatives including 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT has shown steady growth, driven by increasing demand from the pharmaceutical and biotechnology sectors. Recent market analyses indicate particular interest from researchers working on antiviral therapies and cancer treatment development, where pyrimidine analogs play crucial roles. The compound's hemisulfate salt form offers advantages in formulation development, contributing to its growing popularity.
Quality control of 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT typically involves rigorous analytical techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the high purity standards required for pharmaceutical research applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light to maintain stability over extended periods.
Recent publications have highlighted novel applications of 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT in materials science, particularly in the development of organic semiconductors and conductive polymers. The compound's ability to form stable complexes with various metal ions has opened new possibilities in coordination chemistry and catalysis research. These emerging applications demonstrate the expanding utility of this versatile pyrimidine derivative beyond traditional pharmaceutical uses.
For researchers working with 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT (CAS 102783-19-7), proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, good laboratory practices recommend working with chemical substances in well-ventilated areas and following institutional safety protocols at all times.
The synthesis of 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT typically involves multi-step organic transformations starting from commercially available pyrimidine precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve atom economy. These advancements have made the production of this specialty chemical more sustainable while maintaining high purity standards required for research applications.
As the field of precision medicine continues to evolve, compounds like 4,6-DIAMINO-2-HYDROXY-PYRIMIDINE HEMISULFATE SALT are gaining attention for their potential in developing targeted therapies. The ability to modify the pyrimidine scaffold with various functional groups allows researchers to fine-tune biological activity and pharmacokinetic properties. This adaptability positions the compound as a valuable tool in the ongoing search for novel therapeutic agents addressing unmet medical needs.
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